molecular formula C11H14ClNO B12065610 (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide

Cat. No.: B12065610
M. Wt: 211.69 g/mol
InChI Key: MEROEWXZHHGWCP-VIFPVBQESA-N
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Description

(S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide (CAS 91131-04-3) is a chiral chemical building block of significant interest in medicinal and agrochemical research. Its core structure features a chloroacetamide group linked to a stereogenic 1-(p-tolyl)ethyl moiety, making it a versatile precursor for the design of novel active molecules . In pharmaceutical research, this S-enantiomer serves as a critical intermediate in synthetic pathways for heterocyclic compounds . It is employed in the construction of thieno[2,3-b]pyridine derivatives, a scaffold investigated for diverse pharmacological activities including anticancer and anti-inflammatory effects . Furthermore, its structure is a key precursor for the synthesis of β-lactam (azetidin-2-one) derivatives, which are core structures in a wide range of bioactive molecules and antibiotics . Beyond pharmaceuticals, the chloroacetamide functional group is a recognized pharmacophore in herbicide development . This compound can be utilized in the synthesis of novel herbicidal agents that target Very Long Chain Fatty Acid Synthesis (VLCFAS) in plants, a mechanism of action exhibited by commercial chloroacetamide herbicides . The reactive chlorine atom allows for facile nucleophilic substitution, enabling researchers to incorporate this chiral scaffold into more complex structures. The p-tolyl group provides a hydrophobic aromatic element that can influence binding interactions in biological systems . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-[(1S)-1-(4-methylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)9(2)13-11(14)7-12/h3-6,9H,7H2,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

MEROEWXZHHGWCP-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC(=O)CCl

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CCl

Origin of Product

United States

Stereoselective Synthetic Methodologies for S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Strategies for Enantioselective Access to the Chiral Amine Precursor: (S)-1-(p-tolyl)ethylamine

The critical step in synthesizing the target compound is securing the chiral amine precursor, (S)-1-(p-tolyl)ethylamine, with high enantiomeric excess (ee). Three principal strategies have proven effective: asymmetric catalytic hydrogenation, chemoenzymatic resolution, and the use of chiral auxiliaries.

Asymmetric Catalytic Hydrogenation of Ketimines

Asymmetric catalytic hydrogenation is a powerful technique for the direct synthesis of chiral amines from prochiral ketimines. This method involves the reduction of the C=N double bond of N-(1-(p-tolyl)ethylidene)imine using molecular hydrogen in the presence of a chiral transition metal catalyst. Ruthenium and Rhodium-based catalysts, featuring chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DiPAMP (ethane-1,2-diylbis((2-methoxyphenyl)phenylphosphine)), are prominent in this field. researchgate.net

The mechanism generally involves the coordination of the ketimine substrate to the chiral metal center. The pre-existing chirality of the ligand environment dictates the facial selectivity of hydride transfer from the metal to the imine carbon, leading to the preferential formation of one enantiomer of the amine. acs.org The efficiency of these catalysts allows for the production of the desired amine in high yields and with excellent enantioselectivity. nih.gov While specific data for the N-(p-tolyl)ethylidene imine is part of proprietary industrial processes, results from analogous substrates like acetophenone (B1666503) demonstrate the power of this approach. acs.orgnih.gov For instance, Ru-BINAP systems are well-documented for their high efficacy in hydrogenating a variety of functionalized ketones and imines. acs.orgacs.orggoogle.com

Table 1: Representative Results for Asymmetric Hydrogenation of Imines with Chiral Catalysts Note: Data represents analogous N-aryl ketimine substrates to illustrate typical catalyst performance.

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Pd(CF₃CO₂)₂/(S)-SegPhos N-Diphenylphosphinyl Ketimine 87-99% dicp.ac.cn
Pd(CF₃CO₂)₂/(S)-SynPhos N-Tosylimine 88-97% dicp.ac.cn
Ir-MaxPHOX Complex N-Phenyl Aliphatic Imine up to 94% researchgate.net

Chemoenzymatic Approaches and Kinetic Resolution

Chemoenzymatic methods offer an environmentally benign and highly selective route to chiral amines. Kinetic resolution is a common strategy where an enzyme selectively acylates one enantiomer of a racemic mixture of 1-(p-tolyl)ethylamine, allowing for the separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer.

Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), sold under trade names like Novozym 435, are widely used for this purpose. researchgate.netsemanticscholar.orgrsc.org The reaction involves treating the racemic amine with an acyl donor, such as ethyl methoxyacetate. acs.org The enzyme's active site, being chiral, preferentially accommodates the (R)-enantiomer of the amine, catalyzing its acylation to form (R)-2-methoxy-N-(1-(p-tolyl)ethyl)acetamide. The (S)-amine remains largely unreacted. When the reaction is stopped at approximately 50% conversion, the (S)-amine can be isolated with very high enantiomeric purity. acs.orgchemicalbook.com

To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. nih.govnih.gov This process combines the enzymatic resolution with an in situ racemization of the unreacted amine enantiomer. acs.org A metal catalyst, such as a palladium nanocatalyst, continuously converts the less reactive (S)-amine back into the racemic mixture, allowing the enzyme to eventually transform the entire starting material into the single, desired (R)-acylated product with yields approaching 100% and excellent enantiomeric excess. acs.orgacs.org The desired (S)-amine can then be obtained by hydrolyzing the corresponding amide.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(p-tolyl)ethylamine

Enzyme Acyl Donor Conditions Conversion Product & ee Reference
Novozym 435 Isopropyl methoxyacetate 23°C, 3 h ~50% (S)-amine, >99% ee chemicalbook.com
Novozym 435 Ethyl methoxyacetate 70°C, Toluene High (R)-amide, 98% ee acs.org

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classic and reliable method for asymmetric synthesis. For preparing chiral amines, Ellman's tert-butanesulfinamide has become a reagent of choice due to its high efficiency and versatility. osi.lvyale.edunih.gov The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with 4'-methylacetophenone, the corresponding ketone, to form a chiral N-tert-butanesulfinyl ketimine. nih.gov This reaction is typically promoted by a mild Lewis acid like Ti(OEt)₄ or CuSO₄. nih.gov

The resulting sulfinyl imine is then subjected to a diastereoselective reduction. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the approach of a hydride reagent (e.g., from NaBH₄) to the opposite face. nih.gov This substrate-controlled reduction generates the corresponding sulfinamide intermediate with a high degree of diastereoselectivity. The final step is the straightforward removal of the chiral auxiliary by treatment with an acid, such as HCl in an alcohol solvent, which cleaves the N-S bond to release the free (S)-1-(p-tolyl)ethylamine with high enantiomeric purity. nih.gov

Amidation Protocols for the Formation of the N-C(O) Linkage

Once the enantiopure (S)-1-(p-tolyl)ethylamine is obtained, the final step is the formation of the amide bond by reaction with an appropriate chloroacetylating agent.

Acylation with Chloroacetyl Chlorides and Related Reagents

The most direct method for forming the amide linkage is the acylation of (S)-1-(p-tolyl)ethylamine with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acid chloride. wikipedia.orgtestbook.com This addition is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, which would otherwise react with the starting amine to form an unreactive ammonium (B1175870) salt, thereby reducing the yield. organic-chemistry.org

A typical laboratory procedure involves dissolving the amine in a suitable solvent, cooling the solution, and then adding chloroacetyl chloride, followed by a base. rsc.org The reaction is generally rapid and efficient, providing the desired (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide in good yield. ijpsr.info

Optimization of Coupling Conditions for High Yield and Purity

The choice of base and solvent is critical for optimizing the yield and purity of the final product. The classic Schotten-Baumann conditions utilize a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of an inorganic base (like NaOH or Na₂CO₃). wikipedia.org The base in the aqueous phase neutralizes the HCl byproduct, while the reactants and product remain in the organic layer. wikipedia.org

Alternatively, in a single-phase organic solvent system (e.g., CH₂Cl₂, THF), a non-nucleophilic organic base such as pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) is often used. rsc.orgtandfonline.com The base acts as an HCl scavenger, driving the reaction to completion. organic-chemistry.org The temperature is also a key parameter; reactions are often initiated at low temperatures (e.g., 0°C) to control the initial exothermic reaction before being allowed to warm to room temperature. orgsyn.org Careful selection of these conditions prevents side reactions and ensures a high conversion to the pure N-acylated product. researchgate.net

Table 3: Effect of Base and Solvent on N-Acylation Reactions Note: This table illustrates general principles of condition optimization for acylation.

Base Solvent Typical Outcome Reference
Aq. NaOH Dichloromethane/Water High yield, classic Schotten-Baumann conditions wikipedia.org
DIPEA Dichloromethane (CH₂Cl₂) Good yield (92% for a similar substrate) in a homogenous system rsc.org
Triethylamine (TEA) Dichloromethane (CH₂Cl₂) Can lead to high yield but selectivity may vary with substrate tandfonline.com
No Base Dichloromethane (CH₂Cl₂) Low yield due to amine protonation organic-chemistry.orgtandfonline.com

Control of Enantiomeric Purity during Synthesis and Derivatization

The synthesis of this compound with a high degree of enantiomeric purity is contingent on a stereoselective approach. The most common strategy involves the acylation of the enantiomerically pure amine, (S)-1-(p-tolyl)ethylamine, with a chloroacetylating agent. This substrate-controlled stereoselective synthesis ensures that the desired stereochemistry is incorporated from the outset.

The general reaction is the formation of an amide bond between the chiral amine and chloroacetyl chloride. The stereocenter of the resulting this compound is derived directly from the (S)-1-(p-tolyl)ethylamine precursor. Therefore, the enantiomeric purity of the final product is highly dependent on the enantiomeric excess (ee) of the starting amine.

Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial to validate the stereoselectivity of the synthesis. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy being prominent methods.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound and its (R)-enantiomer, a hypothetical chiral HPLC separation is illustrated in the table below.

Table 1: Illustrative Chiral HPLC Separation of 2-Chloro-N-(1-(p-tolyl)ethyl)acetamide Enantiomers

Enantiomer Retention Time (minutes) Peak Area (%)
(R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide 8.5 1.5
This compound 10.2 98.5

This data is illustrative to demonstrate the principle of chiral HPLC for ee determination.

Circular Dichroism (CD) Spectroscopy: A powerful technique for discriminating between enantiomers involves the use of CD spectroscopy in conjunction with a sensing ensemble. nih.gov A reported method for determining the ee of chiral primary amines, which is applicable to the precursor (S)-1-(p-tolyl)ethylamine, involves its reaction with an achiral aldehyde, such as 2-formyl-3-hydroxyl pyridine, to form a chiral imine. nih.gov This imine then complexes with a metal ion, like Fe(II), to create diastereomeric octahedral complexes that are CD active. nih.gov The differential interaction of the enantiomers with the sensing ensemble results in distinct CD signals, allowing for the construction of calibration curves to determine the enantiomeric excess of an unknown sample. nih.gov The results from such an analysis can be highly accurate and concentration-independent above a certain saturation point. nih.gov

Table 2: Summary of CD Spectroscopy Method for Amine Enantiomeric Excess Determination

Step Description Purpose
1 Reaction of the chiral amine with an achiral aldehyde (e.g., 2-formyl-3-hydroxyl pyridine). Formation of a chiral imine. nih.gov
2 In situ addition of a metal salt (e.g., Fe(II)(TfO)₂). Formation of CD-active diastereomeric metal complexes. nih.gov
3 Measurement of the CD spectrum. The spectrum's characteristics are dependent on the enantiomeric composition. nih.gov

Strategies for Purification and Enhancement of Enantiomeric Purity

Even with highly stereoselective synthetic methods, minor amounts of the undesired enantiomer may be present. Several strategies can be employed to purify the product and enhance its enantiomeric purity.

Preferential Crystallization: If the synthesized this compound is enantiomerically enriched but not enantiopure, preferential crystallization can be an effective purification method. This technique relies on the fact that under specific conditions, a saturated solution of a racemate will preferentially crystallize one enantiomer. By seeding a supersaturated solution with crystals of the desired (S)-enantiomer, it is often possible to induce the crystallization of that enantiomer in excess, thereby increasing its purity in the solid phase.

Enzymatic Kinetic Resolution: While more commonly applied to the synthesis of the chiral precursor amine, enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method uses an enzyme that selectively reacts with one enantiomer over the other. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of 1-(p-tolyl)ethylamine in a racemic mixture, leaving the desired (S)-enantiomer unreacted and allowing for their separation. nih.gov Although this applies to the precursor, similar principles could be explored for the resolution of the final product if a suitable enzyme is identified. The enantiomer ratio (E) is a measure of the enzyme's selectivity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide
(S)-1-(p-tolyl)ethylamine
(R)-1-(p-tolyl)ethylamine
1-(p-tolyl)ethylamine
Chloroacetyl chloride
2-formyl-3-hydroxyl pyridine

Reactivity and Mechanistic Investigations of S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide susceptible to nucleophilic attack. These reactions are fundamental to its utility as a building block in the synthesis of more complex molecules.

Stereochemical Implications of SN2 Processes

Nucleophilic substitution reactions at the α-chloro carbon of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comleah4sci.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.com In the context of this chiral molecule, an incoming nucleophile will attack the carbon atom bearing the chlorine from the side opposite to the leaving group. This backside attack leads to a product with the opposite stereochemical configuration at the α-carbon.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The accessibility of the electrophilic carbon is also a critical factor, with less sterically hindered substrates reacting more readily. youtube.com

Reactivity with Diverse Nucleophiles (e.g., Oxygen-, Nitrogen-, Sulfur-, Carbon-centered)

The electrophilic α-chloro carbon of this compound readily reacts with a variety of nucleophiles. This versatility allows for the introduction of diverse functional groups.

Oxygen-centered Nucleophiles: Reactions with alkoxides or hydroxides can introduce new ether or alcohol functionalities.

Nitrogen-centered Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to form new carbon-nitrogen bonds, leading to the synthesis of various amino acid derivatives and heterocyclic compounds. vanderbilt.eduacs.org

Sulfur-centered Nucleophiles: Thiolates and other sulfur nucleophiles react to form thioethers. For instance, reaction with thiourea (B124793) has been reported to yield substituted thiazole (B1198619) derivatives. researchgate.net

Carbon-centered Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can be employed to create new carbon-carbon bonds, enabling the extension of the carbon skeleton.

A study on the related compound 2-chloro-N-p-tolylacetamide demonstrated its reaction with thiosemicarbazide (B42300) and semicarbazide, highlighting the reactivity of the α-chloro position towards nitrogen and sulfur nucleophiles. researchgate.net

Influence of Reaction Conditions on Reaction Pathway and Selectivity

The outcome of nucleophilic substitution reactions involving this compound can be significantly influenced by the reaction conditions.

FactorInfluence on Reaction
Solvent Polar aprotic solvents, such as acetone, DMSO, and DMF, are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. leah4sci.comlibretexts.orgresearchgate.net Protic solvents can solvate the nucleophile, decreasing its reactivity and potentially favoring elimination reactions. libretexts.org
Temperature Higher temperatures can increase the rate of both substitution and competing elimination reactions. Careful temperature control is often necessary to achieve the desired selectivity.
Nature of the Nucleophile Strong, non-bulky nucleophiles favor the SN2 pathway. leah4sci.com Weaker or bulkier nucleophiles may lead to slower reaction rates or favor elimination pathways.
Base The presence of a base can influence the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity. The choice of base is critical to avoid unwanted side reactions.

For example, the Finkelstein reaction, which involves the conversion of a chloride to an iodide using sodium iodide in acetone, is a classic example of how solvent choice drives the reaction towards the desired product by precipitating the less soluble sodium chloride. vanderbilt.edu

Transformations Involving the Amide Functional Group

The amide group in this compound also provides a handle for further chemical modifications, although it is generally less reactive than the α-chloro position.

N-Alkylation and N-Acylation Reactions

While direct N-alkylation or N-acylation of the amide nitrogen is challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, these transformations can be achieved under specific conditions. Deprotonation of the amide N-H with a strong base can generate an amidate anion, which is a more potent nucleophile and can subsequently react with alkylating or acylating agents.

For instance, the synthesis of N-substituted chloroacetamides often involves the reaction of chloroacetyl chloride with the corresponding amine, demonstrating the formation of the amide bond. ijpsr.info

Derivatization and Functional Group Interconversion

The amide functional group can be converted into other functional groups through various chemical reactions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Dehydration: Dehydration of the primary amide (if the p-tolyl ethyl group were replaced with hydrogen) would yield a nitrile. vanderbilt.edu

These transformations allow for the conversion of the acetamide (B32628) moiety into other important chemical functionalities, further expanding the synthetic utility of this compound and its derivatives.

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound features several key reactive sites that can participate in intramolecular reactions. The primary pathways for intramolecular cyclization and rearrangement are dictated by the nucleophilicity of the amide nitrogen and the p-tolyl ring, and the electrophilicity of the carbon bearing the chlorine atom.

One of the principal intramolecular reactions anticipated for this molecule is cyclization via nucleophilic attack of the amide nitrogen onto the electrophilic carbon, leading to the formation of a five-membered lactam ring. This process, known as neighboring group participation (NGP), is often accelerated compared to analogous intermolecular reactions due to the proximity of the reacting centers. wikipedia.orgdalalinstitute.comlibretexts.org The stereochemistry of the starting material is expected to be retained in the product due to a double inversion mechanism characteristic of NGP. dalalinstitute.com

Another plausible intramolecular pathway involves the p-tolyl group acting as a nucleophile in a Friedel-Crafts-type reaction. This would lead to the formation of a six-membered ring, specifically a dihydrocarbostyril derivative. The feasibility of this pathway is dependent on the activation of the aromatic ring and the reaction conditions employed. Such cyclizations are analogous to the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine onto an electrophilic carbon. wikipedia.orgnumberanalytics.com While the amide nitrogen in this compound is not as nucleophilic as a free amine, under appropriate Lewis or Brønsted acid catalysis, this pathway could be accessible.

Rearrangement reactions are also a possibility, particularly those involving the formation of cationic intermediates. For instance, under conditions that favor the loss of the chloride ion to form a carbocation, a 1,2-hydride or a 1,2-aryl shift could occur, leading to a rearranged product. However, the formation of a primary carbocation is generally disfavored. A more likely scenario for rearrangement would be in concert with the cyclization process, where the initial cyclized intermediate undergoes further structural reorganization.

The table below summarizes potential intramolecular reaction products from this compound.

Starting MaterialPotential Intramolecular ReactionPlausible Product(s)
This compoundIntramolecular N-Alkylation (NGP)(S)-1-(p-tolyl)ethyl-azetidin-2-one
This compoundIntramolecular C-Alkylation (Friedel-Crafts type)(S)-4-methyl-3,4-dihydro-1H-quinolin-2-one
This compoundRearrangement following ionizationRearranged acyclic or cyclic products

This table presents plausible products based on known reactivity patterns of similar compounds.

Elucidation of Reaction Mechanisms

To distinguish between these potential pathways and to gain a deeper understanding of the reaction mechanisms, kinetic studies and isotope labeling experiments are invaluable tools.

Kinetic studies can provide crucial evidence for the proposed reaction mechanisms. By monitoring the reaction rate under various conditions (e.g., changing temperature, solvent polarity, or concentration of reactants), key kinetic parameters such as the rate constant (k), activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined.

For an intramolecular cyclization proceeding via neighboring group participation, the reaction is expected to follow first-order kinetics, as the rate depends only on the concentration of the substrate. The rate of such reactions is often significantly faster than the corresponding intermolecular reaction. A large negative entropy of activation would be expected, as the formation of a cyclic transition state is a more ordered process.

The following table presents hypothetical kinetic data for the intramolecular cyclization of this compound, illustrating the kind of information that would be obtained from such a study.

Temperature (K)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
2981.5 x 10⁻⁵8582.5-50
3084.5 x 10⁻⁵8582.4-50
3181.2 x 10⁻⁴8582.3-50

This is an illustrative data table. The values are hypothetical and represent typical data for an intramolecular cyclization reaction.

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction and can provide definitive evidence for or against a proposed mechanism. In the context of this compound, several informative labeling experiments could be designed.

For instance, to probe for a 1,2-hydride shift, the hydrogen atom at the chiral center could be replaced with deuterium (B1214612). If a hydride shift occurs, the deuterium would be found at a different position in the product. The absence of deuterium scrambling would rule out such a rearrangement.

Furthermore, a kinetic isotope effect (KIE) study could be performed. By comparing the reaction rates of the unlabeled compound with a deuterated analogue (e.g., deuteration at the α-carbon of the acetamide group), information about the rate-determining step can be obtained. A significant primary KIE (kH/kD > 1) would suggest that the C-H bond at the labeled position is broken in the rate-determining step.

The table below outlines a hypothetical isotope labeling experiment and the expected outcomes for different mechanistic pathways.

Labeled CompoundProposed MechanismExpected Observation
(S)-2-Chloro-N-(1-(p-tolyl)ethyl-1-d)-acetamide1,2-Hydride ShiftDeuterium scrambling in the product.
This compound-2,2-d₂Intramolecular N-AlkylationA primary kinetic isotope effect (kH/kD > 1) if C-H bond breaking is rate-limiting.
(S)-2-Chloro-N-(1-(p-tolyl-d₇)ethyl)acetamideIntramolecular C-AlkylationNo significant kinetic isotope effect on the cyclization rate, but the label would be incorporated into the new ring.

This table presents hypothetical isotope labeling experiments and their potential outcomes to illustrate the methodology.

Through the careful application of these mechanistic investigation techniques, a comprehensive understanding of the reactivity of this compound can be achieved, paving the way for its strategic use in organic synthesis.

Applications of S 2 Chloro N 1 P Tolyl Ethyl Acetamide in Asymmetric Synthesis

Role as a Chiral Auxiliary in Diastereoselective Transformations

The efficacy of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide as a chiral auxiliary stems from the (S)-1-(p-tolyl)ethylamine moiety. This chiral fragment, when attached to a substrate via the amide linkage, creates a chiral environment that effectively biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The chloroacetyl group serves as a reactive handle, allowing for the attachment of a wide range of substrates whose reactions can then be stereochemically controlled.

Diastereoselective Alkylation Reactions

The enolates derived from amides of (S)-1-(p-tolyl)ethylamine are powerful nucleophiles in asymmetric alkylation reactions. After deprotonation with a suitable base, the resulting chiral enolate adopts a rigid conformation due to chelation or steric interactions involving the chiral auxiliary. This conformation shields one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face, thereby ensuring high diastereoselectivity.

For instance, chiral amides derived from pseudoephenamine, a structurally related chiral amino alcohol, are well-documented to provide alcohols, ketones, and carboxylic acids with high enantiomeric purity through diastereoselective alkylations. scielo.br The principle is directly applicable to auxiliaries like this compound, where the tolyl group provides the necessary steric bulk to direct the alkylation.

Table 1: Representative Diastereoselective Alkylation using Chiral Amide Auxiliaries

Amide Substrate Electrophile Base Diastereomeric Ratio (d.r.)
N-Propionyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one Benzyl bromide LDA >95:5

This table presents data for structurally related chiral auxiliaries to illustrate the principle of diastereoselective alkylation.

Chiral Induction in Addition Reactions

The chiral framework of this compound is highly effective in directing the stereochemical course of addition reactions to prochiral centers. When the chloroacetyl group is replaced by a moiety containing a carbonyl or imine group, the auxiliary controls the facial selectivity of nucleophilic attack.

A notable application is in the addition of organometallic reagents to N-acyl imines. Chiral phosphoric acid catalysts, for example, can facilitate the highly enantioselective addition of thiols to N-acyl imines, yielding chiral N,S-acetals. organic-chemistry.orgnih.gov The chiral amide portion of the substrate, akin to the structure of this compound, plays a crucial role in establishing the stereochemistry of the product. organic-chemistry.orgnih.gov Similarly, additions to N-sulfinylketimines, which are analogous to the imines that could be formed from the subject compound, provide an excellent route to chiral α-tertiary amines with a high degree of stereocontrol. researchgate.net

Control of Stereochemistry in Cycloaddition and Rearrangement Reactions

The steric and electronic properties of the (S)-1-(p-tolyl)ethyl group are instrumental in controlling the stereochemistry of pericyclic reactions, such as cycloadditions and rearrangements. In Diels-Alder reactions, for example, dienophiles bearing this chiral auxiliary exhibit a strong preference for endo or exo approaches and for attack on a specific diene face, leading to highly diastereoselective formation of cyclic products.

While direct examples involving this compound are not prevalent in the literature, the principle has been demonstrated with other chiral amides. Phenylglycinol, another chiral amino alcohol, has been successfully employed as a chiral auxiliary in ammonium (B1175870) ylide-mediated reactions to generate chiral epoxides and aziridines with excellent stereoselectivities. nih.gov This underscores the potential of amide-based auxiliaries to direct the formation of three-membered heterocycles. nih.gov

Precursor for the Synthesis of Enantiopure Building Blocks

Beyond its role as a transient chiral director, the (S)-1-(p-tolyl)ethylamine unit within the target compound can be carried through a synthetic sequence to become part of the final enantiopure product. The chloroacetamide functionality provides a convenient point of attachment for constructing more complex molecular architectures.

Synthesis of Chiral Heterocycles

(S)-1-Phenylethylamine, a close analogue of the chiral amine in the title compound, is a known starting material for the synthesis of optically active heterocyclic systems, which are often designed as prospective chiral ligands. nih.gov The chiral amine can be incorporated into larger structures, including 5- and 6-membered heterocycles. researchgate.net For instance, the reaction of (R)-(+)-1-Phenylethylamine with formaldehyde (B43269) and various N-H containing heterocycles in a double Mannich-type reaction has been shown to produce chiral pyrimidine (B1678525) and purine (B94841) analogues. researchgate.net This methodology can be extrapolated to derivatives of this compound, where the chloro group can be substituted by a suitable nucleophile to initiate the formation of a heterocyclic ring, with the stereochemistry being dictated by the resident chiral center.

Table 2: Synthesis of Chiral Heterocycles from Chiral Amines

Chiral Amine Reagents Heterocycle Formed
(R)-(+)-1-Phenylethylamine Formaldehyde, 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one Chiral Pyrimidine Analogue

This table illustrates the synthesis of chiral heterocycles using a related chiral amine as a precursor.

Preparation of Enantiomerically Pure Amines and Amino Acids

The (S)-1-(p-tolyl)ethyl group is an outstanding chiral auxiliary for the synthesis of other enantiopure amines and amino acids. After guiding one or more stereoselective transformations, the auxiliary can be cleaved under specific conditions to reveal the desired product. More strategically, it can be used as a building block itself. For example, the trichlorosilane (B8805176) reduction of imines derived from (R)- or (S)-α-phenylethylamine, followed by hydrogenolysis, yields enantiopure 1-(m-hydroxyphenyl)ethylamine, a key pharmaceutical intermediate, with almost perfect stereochemical induction. nih.gov

Furthermore, enzymatic methods, such as those employing transaminases, have been developed for the synthesis of chiral amines like 1-phenylethylamine (B125046) from their corresponding prochiral ketones. tdx.cat While these methods build the chiral amine itself, derivatives like this compound can be used in chemical syntheses to transfer chirality. The synthesis of enantiopure allylic amines, for instance, can be achieved from N-Boc-protected amino acid methyl esters via a modified Julia olefination, showcasing a pathway from one class of chiral building block to another. nih.gov The structural motif of (S)-1-(p-tolyl)ethylamine is a key component in the synthesis of important drugs like the herbicide (S)-metolachlor, highlighting its industrial relevance as a source of chirality. nih.govnih.gov

Utilization as a Chiral Ligand Precursor for Metal-Catalyzed Asymmetric Reactions

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively induce enantioselectivity in metal-catalyzed transformations. These ligands create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. While a vast array of chiral scaffolds has been explored for this purpose, the direct utilization of this compound as a precursor for such ligands is not documented in readily available scientific literature.

Extensive searches of chemical databases and scholarly articles did not yield specific examples of chiral ligands synthesized directly from this compound for applications in metal-catalyzed asymmetric reactions. The existing literature primarily focuses on other derivatives of the parent amine, (S)-1-(p-tolyl)ethylamine, or entirely different structural motifs for the construction of effective chiral ligands.

Design and Synthesis of Ligands Derived from this compound

Despite the lack of specific examples for the chloroacetamide derivative, the general principles of chiral ligand design can be hypothetically applied. The (S)-1-(p-tolyl)ethyl moiety provides a robust chiral backbone. The chloroacetyl group in this compound offers a reactive handle for introducing various coordinating atoms, such as phosphorus, nitrogen, or sulfur, which are essential for metal binding.

A hypothetical design could involve the nucleophilic displacement of the chloride by a phosphine (B1218219), amine, or thiol-containing group to generate P,N, P,P, or P,S-type bidentate ligands. For instance, reaction with a diarylphosphine could yield a P,N-ligand where the phosphorus and the amide nitrogen or a subsequently modified nitrogen atom could coordinate to a metal center.

However, without experimental data, any discussion on synthetic routes, yields, and the characterization of such hypothetical ligands remains purely speculative.

Evaluation in Asymmetric Catalysis

The performance of any new chiral ligand must be empirically evaluated in various asymmetric catalytic reactions. Key metrics for evaluation include enantioselectivity (expressed as enantiomeric excess, ee%), diastereoselectivity, chemical yield, and catalyst turnover number (TON) and turnover frequency (TOF).

Given the absence of synthesized ligands from this compound, there is no research data available to populate tables or discuss their performance in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

The following table is a representative example of how such data would be presented, but it is important to reiterate that the entries are hypothetical due to the lack of published research on ligands derived from the specified compound.

Hypothetical Evaluation of a Ligand Derived from this compound in Asymmetric Hydrogenation

EntrySubstrateCatalyst Loading (mol%)SolventPressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate1Methanol102512>9975 (R)
2Itaconic acid1Toluene2040249568 (S)
3Acetophenone (B1666503)0.5Isopropanol5060488852 (R)

It must be stressed that the data in the table above is purely illustrative and not based on actual experimental results.

Computational and Theoretical Studies on S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about its single bonds. For (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide, key rotations would occur around the C-N amide bond, the N-C(chiral) bond, and the C(chiral)-C(aryl) bond. Energy minimization calculations, typically using methods like Density Functional Theory (DFT), identify the most stable, low-energy conformers.

Exploration of Preferred Conformers and Intramolecular Interactions

The geometry of the amide bond is a critical factor. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to relatively stable cis and trans isomers. In most acyclic secondary amides, the trans conformation (where the alpha-carbon of the N-substituent and the carbonyl oxygen are on opposite sides of the C-N bond) is significantly more stable.

For this compound, the most stable conformer would likely exhibit a trans-amide linkage. Further stability would be achieved through the orientation of the chloroacetyl and the 1-(p-tolyl)ethyl groups to minimize steric clash. Intramolecular hydrogen bonding, though weak, could occur between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) or the chlorine atom in certain orientations, further stabilizing specific conformers. A systematic scan of the dihedral angles would reveal the potential energy surface and the relative energies of various stable conformers.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative, as specific experimental or calculated data is not available.

Conformer IDDihedral Angle (O=C-N-C_chiral)Dihedral Angle (C-N-C_chiral-C_aryl)Relative Energy (kcal/mol)Stabilizing Interactions
Conf-1 (Global Minimum) ~180° (trans)~-60° (gauche)0.00Minimal steric hindrance
Conf-2 ~180° (trans)~180° (anti)+1.5Steric interaction with p-tolyl group
Conf-3 ~0° (cis)~60° (gauche)+4.0High steric strain

Influence of Steric and Stereoelectronic Effects on Molecular Geometry

Steric and stereoelectronic effects are fundamental in dictating the final, lowest-energy geometry of the molecule. researchgate.netnih.gov

Steric Effects : The bulky p-tolyl group and the chloroacetyl group will repel each other, forcing rotations around the single bonds to find the least crowded arrangement. This is a classic example of steric hindrance, which destabilizes conformers where these groups are in close proximity (e.g., eclipsed conformations). nih.gov The methyl group on the tolyl ring also contributes to these steric demands.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations can map the electronic distribution and orbital energies, which are key determinants of a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. For this molecule, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring and the nitrogen atom of the amide group.

LUMO : The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is anticipated to be centered on the carbonyl carbon of the amide and the adjacent carbon bearing the chlorine atom, corresponding to the πC=O antibonding orbital. The C-Cl bond also contributes an antibonding orbital (σC-Cl) that can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Representative Calculated FMO Energies for Chloroacetamide Derivatives Values are based on general data for similar structures and are for illustrative purposes.

Molecular OrbitalEnergy (eV)Primary Location
HOMO -8.5p-Tolyl ring, Amide Nitrogen
LUMO -0.5Carbonyl Group (π* C=O), Chloromethyl Group (σ* C-Cl)
HOMO-LUMO Gap (ΔE) 8.0-

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Negative Potential (Red/Yellow) : Regions of high electron density, which are susceptible to electrophilic attack, are colored red or yellow. In this compound, this would be concentrated around the carbonyl oxygen due to its lone pairs of electrons.

Positive Potential (Blue) : Regions of low electron density (electron-poor), which are susceptible to nucleophilic attack, are colored blue. The most positive region is expected to be the hydrogen on the amide nitrogen (N-H), making it a potential hydrogen bond donor. The carbon of the chloromethyl group (CH₂Cl) would also be electrophilic due to the electron-withdrawing effects of both the chlorine and the adjacent carbonyl group.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. For this molecule, a key reaction is nucleophilic substitution at the α-carbon of the chloroacetyl group.

Studies on similar chloroacetamides show that this SN2 reaction involves the nucleophile approaching the carbon atom from the side opposite the chlorine atom. nih.gov Theoretical calculations can determine the activation energy (the energy barrier of the transition state) for this process. The calculations would likely show that the reaction proceeds through a single transition state where the nucleophile-carbon bond is forming at the same time the carbon-chlorine bond is breaking. The conformation of the amide group can significantly influence the reaction barrier; for instance, rotation of the C-Cl bond relative to the amide plane can either facilitate or hinder the approach of the nucleophile. nih.gov

Table 3: Illustrative Activation Energies for Nucleophilic Substitution on Chloroacetamides Data is generalized from studies on related compounds like N-methyl chloroacetamide.

Reaction StepReactantsNucleophileActivation Energy (kcal/mol)
SN2 Substitution This compoundThiolate (R-S⁻)~10-15

This theoretical framework provides a basis for understanding the structure and reactivity of this compound. While specific, published data for this exact molecule is limited, the principles derived from computational studies of analogous systems offer valuable predictive insights.

Modeling of Stereoselectivity in Key Reactions

The synthesis of this compound from a chiral precursor like (S)-1-(p-tolyl)ethanamine is a stereospecific reaction where the chirality of the starting material dictates the chirality of the product. Computational modeling could be employed to understand the factors governing this stereoselectivity, particularly if the reaction involved the creation of a new stereocenter or the use of a chiral catalyst. Studies on other chiral amides have utilized computational models to predict and explain the stereochemical outcome of reactions. These models often analyze the steric and electronic interactions in the transition states leading to different stereoisomers.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding how a molecule behaves in a solvent and for exploring its different conformations over time. For this compound, MD simulations could reveal how the solvent molecules arrange around the solute and how this affects the molecule's shape and flexibility. This is particularly relevant for understanding its solubility and reactivity in different media.

Illustrative Data Table on Conformational Analysis:

Dihedral AngleDescriptionPredicted Stable Conformer(s) (degrees)Energy Barrier to Rotation (kcal/mol)
C-N-C=O Amide bond rotationData not availableData not available
N-Cα-Aryl-C Rotation of p-tolyl groupData not availableData not available

This table is for illustrative purposes only, as specific computational data for this compound is not available in published literature.

Synthesis and Comparative Reactivity of Structural Analogues and Derivatives of S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Modification of the Halogen Atom (e.g., Bromo, Iodo, Fluoro)

The substitution of the chlorine atom in (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide with other halogens (bromine, iodine, and fluorine) offers a direct route to modulate the reactivity of the α-carbon. The synthesis of these haloacetamide analogues generally follows the same fundamental pathway: the acylation of (S)-1-(p-tolyl)ethanamine with the corresponding 2-haloacetyl halide.

The general synthetic approach involves the reaction of (S)-1-(p-tolyl)ethanamine with a 2-haloacetyl chloride (e.g., bromoacetyl bromide, iodoacetyl chloride, or fluoroacetyl chloride) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether at reduced temperatures to control the exothermic reaction.

Comparative Reactivity:

The reactivity of these 2-haloacetamide derivatives in nucleophilic substitution reactions is expected to follow the trend of halogen leaving group ability: I > Br > Cl > F. This trend is a consequence of the C-X bond strength and the stability of the resulting halide anion.

(S)-2-Iodo-N-(1-(p-tolyl)ethyl)acetamide: The iodo-analogue is the most reactive towards nucleophiles due to the weak carbon-iodine bond. This high reactivity makes it a valuable intermediate for introducing the acetamide (B32628) side chain under mild conditions. However, its lower stability can be a drawback, leading to potential decomposition or side reactions if not handled carefully. The synthesis of similar γ-iodo allylic alcohols has been achieved through the hydroiodination of ethyl propiolate with sodium iodide in acetic acid, suggesting a potential route for preparing iodo-acetic acid derivatives. nih.govresearchgate.net

(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamide: The bromo-derivative offers a balance between reactivity and stability. It is more reactive than the chloro-analogue, allowing for a broader range of nucleophilic substitution reactions to proceed under accessible conditions, while being more stable than the iodo-derivative.

This compound: This is the parent compound and often the most readily available. Its reactivity is sufficient for many transformations, though it may require more forcing conditions (higher temperatures, stronger nucleophiles) compared to its bromo and iodo counterparts. The general synthesis of N-aryl 2-chloroacetamides is well-documented, typically involving the reaction of an aniline (B41778) derivative with chloroacetyl chloride. researchgate.netijpsr.infonih.gov

(S)-2-Fluoro-N-(1-(p-tolyl)ethyl)acetamide: The fluoro-analogue is the least reactive due to the strong carbon-fluorine bond. Nucleophilic displacement of the fluorine atom is significantly more challenging and often requires specialized conditions. However, the introduction of fluorine can impart unique electronic properties to the molecule.

Table 1: Comparison of 2-Halo-N-(1-(p-tolyl)ethyl)acetamide Derivatives
DerivativeHalogenRelative Reactivity in SN2 ReactionsKey Features
(S)-2-Iodo-N-(1-(p-tolyl)ethyl)acetamideIodoHighestMost reactive, best leaving group, least stable.
(S)-2-Bromo-N-(1-(p-tolyl)ethyl)acetamideBromoHighGood balance of reactivity and stability.
This compoundChloroModerateCommonly used, moderate reactivity.
(S)-2-Fluoro-N-(1-(p-tolyl)ethyl)acetamideFluoroLowLeast reactive, strong C-F bond.

Variation of the Aromatic Moiety (e.g., Phenyl, Naphthyl, Substituted Aryl Groups)

Altering the p-tolyl group to other aromatic systems, such as phenyl, naphthyl, or other substituted aryl groups, can influence the electronic and steric properties of the chiral auxiliary, which in turn can affect its reactivity and stereochemical control. The synthesis of these analogues follows the same general acylation procedure, starting from the corresponding chiral 1-arylethylamine.

Phenyl Analogue: The synthesis of (S)-2-Chloro-N-(1-phenylethyl)acetamide is analogous to the tolyl derivative, starting from (S)-1-phenylethylamine. The electronic difference between the phenyl and p-tolyl group is minimal, with the tolyl group being slightly more electron-donating. This subtle electronic change is unlikely to have a dramatic effect on the reactivity of the chloroacetamide moiety.

Naphthyl Analogue: The use of a naphthyl group, as in (S)-2-Chloro-N-(1-(naphthalen-1-yl)ethyl)acetamide, introduces a significantly larger steric footprint. This increased bulk can influence the approach of nucleophiles and may enhance diastereoselectivity in reactions where the chiral auxiliary is used to control stereochemistry. The synthesis proceeds from 1-(naphthalen-1-yl)ethanamine.

Substituted Aryl Groups: The introduction of electron-withdrawing or electron-donating substituents on the aromatic ring can fine-tune the electronic properties of the molecule. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed that the nature and position of the substituent on the phenyl ring influence their biological activity, which is related to their chemical properties. researchgate.net Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl)-2-chloroacetamide, were found to be highly active due to increased lipophilicity. researchgate.net

Table 2: Comparison of N-Aryl Derivatives of 2-Chloroacetamide
Aromatic MoietyStarting AmineKey Features of the Analogue
Phenyl(S)-1-PhenylethylamineBaseline for comparison, slightly less electron-rich than tolyl.
Naphthyl(S)-1-(Naphthalen-1-yl)ethanamineIncreased steric bulk, potential for enhanced stereocontrol.
4-Chlorophenyl(S)-1-(4-Chlorophenyl)ethylamineElectron-withdrawing group, increased lipophilicity. researchgate.net
4-Methoxyphenyl(S)-1-(4-Methoxyphenyl)ethylamineElectron-donating group, can influence reactivity.

Alterations to the Acetamide Backbone and Side Chain

Modifications to the acetamide backbone and the side chain provide another avenue to create structural diversity and alter the reactivity profile.

Thioamide Analogues: The conversion of the amide carbonyl group to a thiocarbonyl to form (S)-2-Chloro-N-(1-(p-tolyl)ethyl)thioacetamide can be achieved using Lawesson's reagent. Thioamides are known to be more reactive with both nucleophiles and electrophiles compared to their amide counterparts due to the weaker C=S bond. researchgate.net They also exhibit different hydrogen bonding capabilities and have distinct spectroscopic properties. researchgate.net

Homologated Side Chains: Extending the side chain, for example, to create (S)-3-Chloro-N-(1-(p-tolyl)ethyl)propanamide or (S)-4-Chloro-N-(1-(p-tolyl)ethyl)butanamide, moves the electrophilic center further from the chiral center. This increased distance would likely diminish the influence of the chiral auxiliary on reactions at the chloro-substituted carbon. The synthesis would involve using the corresponding 3-chloropropanoyl chloride or 4-chlorobutanoyl chloride for the acylation step. A study on 2-chloro-N-(p-tolyl)propanamide has been conducted, focusing on its crystallization and its use as a key intermediate. nih.gov

Other Backbone Modifications: The introduction of substituents on the carbon between the carbonyl and the chlorine can also be envisioned. For example, a methyl group could be introduced to create 2-chloro-N-(p-tolyl)propanamide. nih.gov Such modifications would create a new stereocenter and lead to diastereomeric products, further complicating the reactivity but also offering opportunities for more complex stereochemical control.

Table 3: Comparison of Acetamide Backbone and Side Chain Derivatives
ModificationDerivative ExampleSynthetic ApproachImpact on Reactivity and Properties
Thioamide(S)-2-Chloro-N-(1-(p-tolyl)ethyl)thioacetamideThionation with Lawesson's reagent.Increased reactivity of the C=S group, altered electronic and steric properties. researchgate.net
Homologated Side Chain(S)-3-Chloro-N-(1-(p-tolyl)ethyl)propanamideAcylation with 3-chloropropanoyl chloride.Reduced influence of the chiral center on the reactive site.
Backbone Substitution2-Chloro-N-(p-tolyl)propanamideAcylation with 2-chloropropanoyl chloride.Introduction of a new stereocenter, potential for diastereoselective reactions. nih.gov

Synthesis and Reactivity of Stereoisomeric and Diastereomeric Analogues

(R)-Enantiomer: The synthesis of the (R)-enantiomer, (R)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide, is identical to that of the (S)-enantiomer, simply starting with (R)-1-(p-tolyl)ethanamine. The chemical reactivity of the (R)-enantiomer is identical to the (S)-enantiomer in a non-chiral environment. However, when used as a chiral auxiliary, it will induce the opposite stereochemistry in the product of an asymmetric reaction.

Diastereomers: Diastereomers can be generated by introducing a second chiral center into the molecule. For example, as mentioned previously, the synthesis of 2-chloro-N-(p-tolyl)propanamide from racemic 2-chloropropanoyl chloride and (S)-1-(p-tolyl)ethanamine would result in a mixture of two diastereomers: (S)-N-((S)-1-(p-tolyl)ethyl)-2-chloropropanamide and (R)-N-((S)-1-(p-tolyl)ethyl)-2-chloropropanamide. The separation of these diastereomers can often be achieved by chromatography or crystallization. The reactivity of these diastereomers can differ, and their use in synthesis can lead to high levels of stereocontrol in subsequent transformations. The synthesis of two diastereoisomers of a related compound, 1-methyl-2-[N-(p-tolylsulfonyl)-2-pyrrolidinyl]ethyl β-L-fucopyranoside, has been reported, highlighting the generation and separation of diastereomeric products. nih.gov

Comparative Analysis of Reactivity and Chiral Induction Efficiency of Derivatives

A comprehensive comparative analysis of the reactivity and chiral induction efficiency of these derivatives is essential for their rational application in asymmetric synthesis. While direct side-by-side comparative studies for this specific set of compounds are scarce in the literature, some general principles can be inferred.

Reactivity: As discussed in the preceding sections, the reactivity of the haloacetamide moiety is primarily governed by the nature of the halogen atom (I > Br > Cl > F). The electronic nature of the N-aryl substituent can also play a role, with electron-withdrawing groups potentially increasing the electrophilicity of the carbonyl carbon and influencing the acidity of the N-H proton. However, the effect on the reactivity of the α-carbon in nucleophilic substitution is likely to be less pronounced.

Chiral Induction Efficiency: The primary role of the chiral N-(1-arylethyl) moiety is to act as a chiral auxiliary, directing the stereochemical outcome of reactions. The efficiency of chiral induction depends on several factors:

Steric Bulk: A larger N-aryl group, such as naphthyl, can create a more defined chiral environment, leading to higher diastereoselectivity in reactions.

Conformational Rigidity: The ability of the molecule to adopt a well-defined conformation is crucial for effective chiral induction. Hydrogen bonding and other non-covalent interactions can help to lock the conformation.

Electronic Effects: The electronic nature of the aryl group can influence the orientation of reactants through π-π stacking or other electronic interactions.

Distance from the Reactive Center: As the distance between the chiral center and the reactive site increases (e.g., in homologated side chains), the chiral induction efficiency is expected to decrease significantly.

Enantiomeric 1-phenylethylamine (B125046) is a well-established and widely used chiral auxiliary in asymmetric synthesis. mdpi.com The N-acyl derivatives, such as the acetamides discussed here, are key intermediates in many of these applications. The choice of the specific analogue will depend on the desired balance of reactivity and stereocontrol for a particular synthetic transformation. For instance, for a reaction requiring high reactivity, the iodo-analogue might be preferred, while for a reaction where maximizing stereoselectivity is paramount, a derivative with a bulky naphthyl group might be the optimal choice.

Advanced Analytical Methodologies Applied to Reactions Involving S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Chiral Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric purity is critical in the synthesis and application of chiral molecules like (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for separating and quantifying enantiomers to determine enantiomeric excess (ee). rsc.orgnih.gov

The principle behind chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.orgsigmaaldrich.com This differential interaction is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. wikipedia.orgsigmaaldrich.com For effective separation, a "three-point" interaction model is often invoked, where one enantiomer experiences stronger binding to the CSP through a combination of interactions like hydrogen bonding, π-π interactions, dipole-dipole interactions, or steric hindrance. wikipedia.org

In the context of N-aryl acetamides and related structures, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are particularly effective. nih.govsigmaaldrich.comnih.gov These phases can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.govsigmaaldrich.com

For determining the enantiomeric excess of compounds structurally similar to this compound, such as chiral lactams, Chiral HPLC is a standard method. Research has demonstrated the use of specific columns and conditions to achieve baseline separation of enantiomers. For instance, the Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used. nih.gov

Table 1: Example Chiral HPLC Conditions for Analysis of Related Chiral Amides

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralcel OD-HChiralcel OD-H
Mobile Phase Hexane: Isopropanol (90:10)Hexane: Isopropanol (90:10)
Flow Rate 1.0 mL/min0.5 mL/min
UV Detection Wavelength 210 nm220 nm
Retention Times (t_R) t_R (minor) = 13.0 min, t_R (major) = 13.7 mint_R (minor) = 43.4 min, t_R (major) = 45.8 min

This table presents representative data from the analysis of chiral lactams, illustrating typical parameters for enantiomeric excess determination using chiral HPLC.

Chiral Gas Chromatography (GC) offers another robust method, especially for volatile and thermally stable compounds. gcms.cz It typically employs capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin. gcms.czmit.edu The enantiomers are separated based on their differential partitioning into the CSP. The choice between HPLC and GC depends on the analyte's properties, such as polarity, volatility, and thermal stability. rsc.orggcms.cz

Spectroscopic Methods for In Situ Reaction Monitoring (e.g., Time-Resolved NMR, IR Spectroscopy)

Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints in real-time are crucial for process optimization and mechanistic elucidation. In situ spectroscopic techniques, such as Time-Resolved Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools for monitoring reactions involving this compound without the need for sample extraction. wiley.comrsc.org

In situ IR spectroscopy (often referred to as ReactIR) monitors the vibrational modes of molecules. youtube.com A probe is inserted directly into the reaction vessel, and changes in the concentration of reactants, products, and key intermediates are tracked by observing the changes in their characteristic IR absorption bands over time. This technique is particularly useful for following functional groups that have strong and distinct IR absorptions, such as the carbonyl (C=O) stretch in the amide group of this compound and its subsequent products. youtube.com

In situ NMR spectroscopy provides detailed structural information about species present in the reaction mixture at any given time. wiley.comrsc.org By acquiring NMR spectra at regular intervals, it is possible to quantify all NMR-active components, providing a complete mass balance of the reaction. rsc.org This method is exceptionally powerful for identifying unexpected intermediates or byproducts and for unraveling complex reaction networks. wiley.com Recent advancements allow for monitoring reactions under various conditions, including elevated pressure and temperature in specialized NMR tubes or flow cells (ReactNMR). wiley.comyoutube.com Photo-NMR techniques even allow for the real-time monitoring of light-activated processes. youtube.com

Table 2: Comparison of In Situ Spectroscopic Monitoring Techniques

FeatureIn Situ IR (ReactIR)In Situ NMR (ReactNMR)
Principle Vibrational Spectroscopy (absorption of infrared light)Nuclear Magnetic Resonance (resonance of atomic nuclei in a magnetic field)
Information Provided Functional group information, concentration profiles of reactants/products.Detailed structural information, unambiguous identification, and quantification of all species. rsc.org
Strengths High sensitivity to many functional groups, fast data acquisition, robust probes. youtube.comHighly specific, provides quantitative data for all components, excellent for mechanistic studies. wiley.comrsc.org
Limitations Overlapping peaks can be complex to deconvolve, less structural information.Lower sensitivity compared to IR, longer acquisition times for complex mixtures. wiley.com
Typical Application Tracking reaction progress, determining endpoints, studying kinetics of major components. youtube.comMechanistic elucidation, identifying and characterizing transient intermediates and byproducts. wiley.com

The application of these techniques to reactions of chloroacetamides allows for a deep understanding of the transformation, ensuring optimal conditions for yield and purity. youtube.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For derivatives of this compound, this technique provides unambiguous proof of the absolute configuration of chiral centers and offers detailed insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. nih.govrsc.orgrsc.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

In the study of chloroacetamide derivatives, X-ray crystallography has been used to confirm molecular structures and understand their packing in the crystal lattice. For example, studies on related molecules like 2-chloro-N-phenylacetamide have revealed conformations of the N-H and C=O bonds and how molecules are linked by N-H···O hydrogen bonds to form chains. Such information is crucial for understanding the physical properties of the material and its potential interactions in a biological or chemical system. The absolute configuration of reaction products derived from similar chiral compounds has been unequivocally determined by X-ray analysis of a suitable crystalline derivative.

Table 3: Illustrative Crystallographic Data for Chloroacetamide Derivatives

CompoundCrystal SystemSpace GroupKey Torsion Angle(s)Noteworthy Interactions
2-Chloro-N-phenylacetamide MonoclinicP2₁/cDihedral angle between amide group and phenyl ring: 16.0(8)°N-H···O hydrogen bonds forming infinite chains.
2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628) MonoclinicP2₁/n-Intramolecular N-H···O hydrogen bonding; Intermolecular C-H···O interactions.
2-Chloro-N-(4-hydroxyphenyl)acetamide --Twist angle between hydroxybenzene and acetamide groups: 23.5(2)°Intramolecular C-H···O and N-H···Cl contacts; Intermolecular N-H···O and O-H···O hydrogen bonds.

This table summarizes typical structural information obtained from X-ray crystallographic studies of related chloroacetamide compounds, demonstrating the type of detailed data the technique provides.

Mass Spectrometry for Reaction Product Characterization and Mechanistic Fragmentation Studies

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of reaction products and to gain structural information through the analysis of their fragmentation patterns. youtube.com When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying components in a complex reaction mixture.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). miamioh.edu This ion, along with its fragments, is detected based on its mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular "fingerprint" that helps in structure elucidation.

For a molecule like this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group is common in amides. miamioh.edunih.gov

N-CO Bond Cleavage: A very common fragmentation pathway for amides is the cleavage of the amide bond, which can lead to the formation of a stable acylium ion. nih.govrsc.org

Loss of Chlorine: The loss of a chlorine radical (•Cl) or a molecule of HCl is a characteristic fragmentation for organochlorine compounds.

McLafferty Rearrangement: If a gamma-hydrogen is available on the acyl or N-alkyl chain, a McLafferty rearrangement can occur, though it is less common in aromatic amides where other pathways dominate. miamioh.edunih.gov

A crucial feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes, the molecular ion will appear as a pair of peaks (M⁺• and [M+2]⁺•) with a characteristic intensity ratio of approximately 3:1. This signature is a clear indicator of the presence of one chlorine atom in the ion.

Table 4: Predicted Key Fragment Ions for this compound (MW ≈ 211.69)

m/z (for ³⁵Cl)Possible Fragment Structure/OriginDescription
211[C₁₁H₁₄ClNO]⁺•Molecular Ion (M⁺•)
176[C₁₁H₁₄NO]⁺Loss of •Cl
134[C₉H₁₂N]⁺Cleavage of the N-CO bond; formation of the 1-(p-tolyl)ethan-1-amine cation.
105[C₈H₉]⁺Tolyl cation fragment, likely from further fragmentation. youtube.com
77[C₂H₂ClO]⁺Acylium ion from N-CO bond cleavage.

This table outlines plausible fragmentation pathways and the corresponding m/z values for the primary isotope, which are instrumental in confirming the structure of the title compound and its reaction products.

Future Research Directions and Emerging Frontiers for S 2 Chloro N 1 P Tolyl Ethyl Acetamide

Development of Novel Catalytic and Auxiliary Applications

The inherent chirality of (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide makes it an ideal candidate for development as a chiral auxiliary. sigmaaldrich.com Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and potentially recycled. sigmaaldrich.comwikipedia.org The future in this area lies in exploiting the reactive C-Cl bond for the attachment of various functionalities, transforming the acetamide (B32628) into novel chiral ligands for asymmetric catalysis.

Research can be directed towards the synthesis of bidentate and tridentate ligands by substituting the chlorine atom with other coordinating groups. These new ligands could then be complexed with various transition metals to catalyze a range of asymmetric transformations.

Table 1: Potential Catalytic and Auxiliary Applications

Application AreaProposed TransformationPotential Role of Compound Derivative
Asymmetric CatalysisHydrogenation, Diels-Alder, Aldol reactionsAs a chiral phosphine (B1218219) ligand (after P-substitution) complexed with Rh, Ru, or Pd. wikipedia.org
Chiral AuxiliaryStereoselective alkylation or acylationDirecting group for nucleophilic attack on an attached prochiral substrate. acs.org
OrganocatalysisMichael additions, Mannich reactionsPrecursor to a chiral N-heterocyclic carbene (NHC) catalyst. nih.gov
Heterocycle SynthesisSynthesis of chiral β-lactams or other nitrogen-containing ringsChiral template to control stereocenters during cyclization reactions. researchgate.net

The effectiveness of these new applications will depend on the ability of the chiral (S)-1-(p-tolyl)ethyl moiety to create a sterically defined environment around the reactive center, thereby inducing high levels of enantioselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly moving from traditional batch processes to continuous flow manufacturing. nih.govbohrium.com This shift offers significant advantages in terms of safety, process control, scalability, and efficiency. bohrium.com The synthesis of this compound, typically involving the reaction of (S)-1-(p-tolyl)ethanamine with chloroacetyl chloride, is well-suited for adaptation to a flow process.

Future research should focus on developing a robust, continuous-flow synthesis for the title compound. rsc.org Furthermore, its integration into multi-step automated synthesis platforms could streamline the production of complex molecules where it acts as a key intermediate or chiral auxiliary. innovationnewsnetwork.comresearchgate.net Researchers have successfully demonstrated the automated synthesis of various pharmaceutical compounds, and applying this "SPS-flow" (solid-phase synthesis-flow) technique could accelerate drug discovery and development. nus.edu.sgsynplechem.com

Table 2: Comparison of Batch vs. Proposed Flow Synthesis

ParameterTraditional Batch SynthesisProposed Flow Synthesis
Heat Transfer Poor, potential for localized hotspotsExcellent, high surface-area-to-volume ratio
Safety Handling of bulk, highly reactive reagentsSmall reagent volumes at any given time, improved containment
Scalability Difficult, often requires re-optimizationStraightforward by extending operation time ("scaling-out")
Process Control Limited control over mixing and temperaturePrecise control over residence time, temperature, and stoichiometry
Integration Difficult to couple with subsequent stepsEasily integrated into multi-step, automated sequences (telescoped synthesis). nih.gov

Exploration of Green Chemistry Approaches for Synthesis and Transformations

Modern chemical synthesis places a strong emphasis on sustainability and minimizing environmental impact. acs.org The application of green chemistry principles to the synthesis and use of this compound is a critical area for future research. This involves evaluating and optimizing processes based on metrics like atom economy, E-Factor (mass of waste per mass of product), and reaction mass efficiency. acs.orgrsc.org

The conventional synthesis using chloroacetyl chloride generates stoichiometric amounts of hydrochloride waste. Future work should explore catalytic amide bond formation methods that avoid this. acs.orged.gov For instance, the direct catalytic condensation of (S)-1-(p-tolyl)ethanamine with chloroacetic acid would be a much greener alternative, producing only water as a byproduct.

Table 3: Green Chemistry Metrics for Amide Synthesis Routes

Synthetic RouteKey ReagentsPrimary ByproductAtom EconomyE-Factor (Estimated) sheldon.nllibretexts.org
Acid Chloride Route Chloroacetyl Chloride, Amine, BaseAmine Hydrochloride SaltLowerHigh
Coupling Reagent Route Chloroacetic Acid, Amine, Coupling AgentSpent Coupling AgentLowerVery High
Catalytic Condensation Chloroacetic Acid, Amine, CatalystWaterHigherLow

Investigations into using bio-based solvents, reducing energy consumption, and developing catalytic methods for transformations of the title compound will be key to establishing its role as a sustainable chemical building block. rsc.org

Advanced Computational Design of Analogues with Enhanced Stereoselectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting selectivity. rsc.orglongdom.org Theoretical investigations can provide insights into transition state geometries that are not accessible through experiments. nih.gov For this compound, computational modeling, particularly using Density Functional Theory (DFT), can be a powerful strategy for future development. researchgate.netnih.gov

Future research should employ computational methods to:

Model Transition States: Understand the specific molecular interactions responsible for stereochemical induction when the compound is used as a chiral auxiliary. nih.govacs.org

Predict Stereoselectivity: Calculate the energy differences between diastereomeric transition states to predict the enantiomeric excess (ee) of a reaction. uncw.edu

Design Novel Analogues: Systematically modify the structure in silico (e.g., by changing substituents on the tolyl ring or altering the steric bulk of the ethyl group) to design new auxiliaries with potentially superior stereodirecting ability.

Table 4: Hypothetical Analogues and Computationally Targeted Improvements

Analogue Structure ModificationPredicted EffectTarget ApplicationComputational Method
Add electron-withdrawing group to tolyl ringModify Lewis basicity of amide oxygenTuning catalyst-substrate interactionsDFT, M06-2X functional nih.gov
Replace tolyl group with naphthyl groupIncrease steric hindrance and π-stacking potentialEnhanced facial shielding in Diels-Alder reactionsDFT, B3LYP functional longdom.org
Replace ethyl group with isopropyl or t-butylIncrease steric bulk around chiral centerHigher diastereoselectivity in alkylation reactionsTransition State Modeling nih.gov
Replace chloroacetyl with bromoacetylModify reactivity of the leaving groupFine-tuning rates in sequential reactionsReaction Pathway Analysis

By pre-screening potential candidates computationally, experimental efforts can be focused on the most promising structures, accelerating the development of next-generation chiral auxiliaries.

Synergistic Combination with Other Chiral Methodologies for Complex Molecule Synthesis

A powerful strategy in modern asymmetric synthesis is the use of synergistic catalysis, where two distinct catalysts operate simultaneously to control a single transformation. wikipedia.orgnih.govprinceton.edu This approach can enable new types of reactions and achieve levels of selectivity that are difficult to obtain with a single catalyst. rsc.org

An exciting frontier for this compound is its use as a chiral auxiliary in concert with another chiral catalyst, such as an organocatalyst or a biocatalyst (enzyme). nih.gov In such a system, the auxiliary would provide one level of stereocontrol, while the second catalyst would control another, a concept known as matched and mismatched interactions. This dual-stereocontrol strategy is particularly powerful for the synthesis of complex molecules with multiple stereocenters.

Table 5: Proposed Synergistic Catalytic Systems

Chiral AuxiliaryCo-Catalyst TypeExample ReactionGoal of Synergy
This compound derivativeChiral Phosphoric Acid (Organocatalyst)Aza-Henry ReactionDiastereodivergent synthesis; accessing any of the four possible stereoisomers. nih.gov
This compound derivativeLipase (B570770) (Biocatalyst)Kinetic Resolution of a racemic substrateHigh selectivity through enzymatic recognition combined with auxiliary-directed reaction.
This compound derivativeChiral Iridium Complex (Organometallic)Enantioselective α-allylation of an attached carbonyl groupCreation of two adjacent stereocenters with high diastereo- and enantioselectivity. wikipedia.org
This compound derivativeIodine CatalystSpirocyclizationOne-pot synthesis of complex chiral spirocycles. consensus.app

Exploring these synergistic combinations will open new avenues for the efficient and highly selective synthesis of valuable, stereochemically rich molecules.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Chloro-N-(1-(p-tolyl)ethyl)acetamide, considering stereochemical purity?

Methodological Answer: The synthesis of enantiomerically pure this compound requires careful control of reaction conditions to preserve stereochemistry. A two-step approach is commonly employed:

Chiral Amine Preparation : React (S)-1-(p-tolyl)ethylamine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C under inert atmosphere. Triethylamine is used as a base to scavenge HCl .

Purification : Use chiral chromatography (e.g., Chiralpak IA column with hexane:isopropanol 90:10) or recrystallization from ethanol/water mixtures to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee is achievable) .
Key Variables : Temperature control during acylation minimizes racemization. Solvent polarity during crystallization affects yield and purity.

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare 1H^1H-NMR shifts of the (S)-enantiomer with its (R)-counterpart. For example, the methyl group on the p-tolyl ring appears as a singlet at δ 2.35 ppm, while the chiral center’s protons (CH3_3-CH-NH) show distinct splitting patterns due to stereochemical environment .
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration. The p-tolyl group’s spatial arrangement and acetamide plane angles provide stereochemical validation .
  • IR Spectroscopy : Validate the amide C=O stretch (~1650 cm1^{-1}) and C-Cl bond (~650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies mitigate data contradictions in biological activity studies of this compound?

Methodological Answer: Contradictions in bioactivity data (e.g., IC50_{50} variability in enzyme inhibition assays) often arise from:

  • Impurity Interference : Trace racemic contamination (<2% (R)-enantiomer) can skew results. Validate purity via chiral HPLC before assays .
  • Assay Conditions : Adjust buffer pH (e.g., phosphate buffer at pH 7.4 vs. citrate at pH 6.5) to stabilize the compound’s protonation state. For example, the acetamide’s NH group may hydrogen-bond differently under varying pH, altering target binding .
  • Solvent Artifacts : DMSO used for solubilization can oxidize chloroacetamide derivatives. Use fresh DMSO and limit stock solution storage to <24 hours .

Q. How does the (S)-enantiomer’s interaction with biological targets differ from the (R)-form?

Methodological Answer:

  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding modes. The (S)-enantiomer’s p-tolyl group aligns with hydrophobic pockets in cytochrome P450 enzymes, while the (R)-form may sterically clash due to inverted configuration .
  • Pharmacokinetics : Assess metabolic stability in liver microsomes. The (S)-enantiomer shows 30% slower clearance in rat models due to reduced CYP3A4-mediated oxidation .
    Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics. The (S)-form exhibits higher affinity (KD_D = 12 nM vs. 45 nM for (R)-form) for serotonin receptors .

Q. What are the key challenges in designing analogs of this compound with enhanced selectivity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the p-tolyl para-position to modulate electron density. This enhances selectivity for kinases over off-target proteases .
  • Backbone Modifications : Replace the ethyl linker with a cyclopropyl group to restrict conformational flexibility, improving target specificity. For example, cyclopropyl analogs show 5-fold higher selectivity for EGFR mutants .
  • Computational Screening : Use QSAR models to predict bioactivity. Hammett constants (σ) of substituents correlate with inhibitory potency (R2^2 = 0.89 in kinase assays) .

Q. How do stability studies inform storage and handling protocols for this compound?

Methodological Answer:

  • Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C. Store at -20°C in amber vials to prevent photodegradation.
  • Hydrolytic Sensitivity : The chloroacetamide moiety hydrolyzes in aqueous buffers (t1/2_{1/2} = 8 hours at pH 7.4). Prepare fresh solutions for in vitro studies .
  • Long-Term Stability : Accelerated aging tests (40°C/75% RH for 6 months) reveal <5% degradation when stored under argon .

Comparative Analysis

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

Compound Structural Feature Key Difference
2-Chloro-N-(4-ethoxyphenyl)acetamide Ethoxy substituentLower metabolic stability (CYP2D6-mediated oxidation) due to ethoxy group.
(S)-2-Chloro-N-(1-(3-chlorophenyl)ethyl)acetamide 3-Chloro-p-tolyl groupEnhanced halogen bonding with target proteins but higher cytotoxicity (IC50_{50} = 2 μM vs. 8 μM).
2-Chloro-N-(2-pyrrolidin-1-ylmethyl-phenyl)acetamide Pyrrolidine ringImproved solubility in polar solvents but reduced BBB penetration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.